Home > Products > Screening Compounds P43695 > ALLM (Calpain Inhibitor)
ALLM (Calpain Inhibitor) - 136632-32-1

ALLM (Calpain Inhibitor)

Catalog Number: EVT-254951
CAS Number: 136632-32-1
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALLM, also known as Calpain Inhibitor II or N-Acetyl-Leu-Leu-Met-al, is a potent, cell-permeable, and irreversible calpain inhibitor. [, , ] It is widely used in scientific research to investigate the role of calpain in various cellular processes. This analysis will focus on its scientific applications and exclude information related to drug use, dosage, and side effects.

Azadirachtin A

Relevance: Azadirachtin A's ability to induce apoptosis in primary hippocampal neurons was found to be mediated through the calpain pathway, as demonstrated by the protective effect of ALLM (Calpain Inhibitor II) []. This suggests that ALLM and Azadirachtin A share a common pathway in their respective biological activities, specifically in relation to neuronal apoptosis.

Ac-DEVD-CMK

Relevance: Although not structurally related to ALLM (Calpain Inhibitor II), Ac-DEVD-CMK is relevant because it targets a different protease involved in apoptosis, caspase-3. The use of both inhibitors in the research on azadirachtin-induced apoptosis [] highlights the complex interplay between different proteolytic pathways in this process. The distinct mechanisms of action of ALLM and Ac-DEVD-CMK underscore the importance of specific protease inhibition in modulating apoptotic pathways.

References:[1] Hu, G., Wang, J., & Xu, H. (2012). Azadirachtin Induces Primary Hippocampal Neurons Apoptosis Through Calpain Pathway Azadirachtin Induces Primary Hippocampal Neurons Apoptosis Through Calpain Pathway. Journal of American Science, 8(12), 1199–1203.

Source and Classification

ALLM is classified as a peptide-derived small molecule. It is synthesized chemically rather than being derived from natural sources. The compound is particularly noted for its specificity towards calpain enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.

Synthesis Analysis

The synthesis of ALLM typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into peptides while minimizing side reactions and purifying intermediates.

Detailed Synthesis Method

  1. Starting Materials: The synthesis begins with protected amino acids: N-acetyl-leucine, N-acetyl-methionine, and leucine.
  2. Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as 1-hydroxybenzotriazole or dicyclohexylcarbodiimide to activate carboxylic acid groups.
  3. Deprotection Steps: After each coupling step, protecting groups are removed under mild acidic conditions to reveal reactive functional groups for subsequent reactions.
  4. Purification: The final product is purified using high-performance liquid chromatography to ensure the removal of any unreacted starting materials or by-products.

This method allows for high yields and purity of the final compound.

Molecular Structure Analysis

The molecular structure of ALLM can be described by its chemical formula C12H15N3O3SC_{12}H_{15}N_{3}O_{3}S.

Structural Features

  • Peptide Backbone: The backbone consists of a sequence of amino acids linked by peptide bonds.
  • Functional Groups: The presence of an acetyl group enhances lipophilicity, aiding in cell membrane permeability.
  • Stereochemistry: The stereochemistry around the chiral centers is crucial for its biological activity, with specific configurations contributing to its potency as a calpain inhibitor.

Data Analysis

The molecular weight of ALLM is approximately 273.32 g/mol. Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

ALLM primarily acts through reversible inhibition of calpain enzymes by binding to their active sites.

Reaction Mechanism

  1. Binding: ALLM binds to the active site of calpain, preventing substrate access.
  2. Inhibition Dynamics: The inhibition can be characterized by kinetic studies that measure the rate of substrate hydrolysis in the presence and absence of ALLM.
  3. Reversibility: The binding is often reversible, allowing for potential therapeutic applications where transient inhibition is desirable.
Mechanism of Action

The mechanism through which ALLM exerts its effects involves several key interactions:

  1. Calcium Dependency: Calpains require calcium ions for activation; thus, ALLM's effectiveness can be influenced by calcium concentrations.
  2. Substrate Competition: By occupying the active site, ALLM competes with natural substrates for binding, effectively reducing proteolytic activity.
  3. Cellular Impact: Inhibition of calpain activity leads to alterations in cellular signaling pathways associated with apoptosis and cytoskeletal integrity.

Relevant Data

Studies have shown that ALLM can significantly reduce calpain-mediated proteolysis in various cellular models, indicating its potential utility in therapeutic contexts.

Physical and Chemical Properties Analysis

ALLM exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or elevated temperatures.
  • Melting Point: The melting point ranges around 100–105 °C, indicating moderate thermal stability.

These properties are critical when considering formulations for drug delivery or experimental applications.

Applications

ALLM has several scientific applications:

  1. Research Tool: It serves as a valuable inhibitor in studies investigating calpain's role in cellular processes such as apoptosis and inflammation.
  2. Therapeutic Potential: Due to its ability to inhibit calpain activity, it is being explored for potential treatments in neurodegenerative diseases like Alzheimer's disease and muscular dystrophies.
  3. Pharmacological Studies: Its effects on cellular signaling pathways make it useful for pharmacological studies aimed at understanding disease mechanisms.
Introduction to Calpain Biology and Therapeutic Targeting

Calpain Isoforms: Structural and Functional Diversity in Cellular Regulation

Calpains constitute a family of calcium-dependent cysteine proteases that function as critical modulators of cellular signaling through limited proteolysis. Fifteen isoforms exist in humans, with μ-calpain (calpain-1) and m-calpain (calpain-2) being the most extensively studied due to their ubiquitous expression. These isoforms exhibit distinct calcium sensitivities: μ-calpain activates at micromolar Ca²⁺ concentrations, whereas m-calpain requires millimolar levels [8] [10]. Structurally, both isoforms share a heterodimeric organization comprising a large catalytic subunit (80 kDa) and a small regulatory subunit (28 kDa). The large subunit contains four domains:

  • Domain I: N-terminal regulatory region
  • Domain II: Protease core with catalytic triad (Cys, His, Asn)
  • Domain III: Flexible linker for membrane association
  • Domain IV: Calcium-binding penta-EF-hand motif [8] [10]

Calpains regulate physiological processes including cytoskeletal remodeling, cell cycle progression, and signal transduction. Unlike degradative proteases, they perform precise cleavage events that modulate substrate activity rather than induce destruction. For example, calpain-mediated processing of focal adhesion kinases (FAK) governs cell migration by dynamically reorganizing adhesion complexes [4] [8].

Table 1: Key Calpain Isoforms and Their Activation Thresholds

IsoformCalcium RequirementPrimary Cellular Functions
μ-calpain (Calpain-1)~3–50 μMCytoskeletal remodeling, membrane repair
m-calpain (Calpain-2)~400–800 μMCell cycle regulation, gene expression
Calpain-9 (nCL-4)Tissue-specific (gastric)Epithelial defense, mucosal maintenance
Calpain-5Unknown (retinal)Photoreceptor function, autoimmune uveitis [8] [10]

Pathophysiological Roles of Calpain Overactivation in Disease States

Dysregulated calpain activity contributes to pathogenesis across multiple organ systems through aberrant cleavage of cellular substrates:

Neurodegeneration:

  • Alzheimer’s Disease (AD): Calpain hyperactivation cleaves tau into neurotoxic fragments and promotes amyloid-β (Aβ) production via γ-secretase potentiation. Calpain-1 directly activates cyclin-dependent kinase 5 (CDK5), driving tau hyperphosphorylation and neurofibrillary tangle formation [6] [9].
  • Parkinson’s Disease (PD): Calpain truncates α-synuclein at its N-terminus, accelerating its aggregation into Lewy bodies. Dopaminergic neuron death correlates with calpain-mediated cleavage of the sodium-calcium exchanger NCX3, disrupting calcium homeostasis [6] [9].
  • Traumatic Brain Injury (TBI): Excitotoxic calcium influx activates calpain, degrading neuronal spectrin and microtubule-associated proteins, leading to axonal shearing and synaptic loss [6].

Cardiovascular Pathology:Calpain activation during myocardial ischemia cleaves Na⁺/K⁺-ATPase and troponin I, impairing contractility. In atherosclerosis, endothelial calpain degrades VE-cadherin junctions, increasing vascular permeability and leukocyte infiltration [10] [4].

Oncological Processes:Calpains facilitate tumor invasion by remodeling extracellular matrices through focal adhesion disassembly. They activate matrix metalloproteinases (MMPs) and cleave E-cadherin, promoting epithelial-mesenchymal transition (EMT) in carcinomas [10].

Table 2: Calpain Substrates and Pathological Consequences

Disease CategoryKey Calpain SubstratePathological Outcome
Alzheimer’s DiseaseTau proteinNeurofibrillary tangles
Parkinson’s Diseaseα-synucleinLewy body formation
Myocardial InfarctionTroponin IReduced cardiac contractility
Metastatic CancerE-cadherinLoss of cell adhesion, invasion [6] [10]

Inflammatory Disorders:TNF-α stimulation activates calpain in neutrophils, driving firm adhesion to fibrinogen via vinculin-containing focal complexes. Calpain inhibition (e.g., by ALLM) disrupts this adhesion cascade, reducing tissue infiltration in rheumatoid arthritis models [4].

Rationale for Calpain Inhibition in Neurodegenerative, Cardiovascular, and Oncological Research

Therapeutic calpain inhibition offers multi-mechanistic benefits by targeting upstream drivers of cellular injury:

Neuroprotection:Calpain inhibitors (e.g., ALLM, MDL28170) reduce neuronal apoptosis in experimental models of cerebral ischemia. They preserve spectrin integrity, attenuate caspase-12 activation, and inhibit mitochondrial permeability transition pore (mPTP) opening, maintaining energy homeostasis [6] [10]. In PD models, inhibitors block α-synuclein fragmentation and restore proteasomal function, slowing dopaminergic degeneration [6].

Cardioprotection:Preclinical studies demonstrate that calpain inhibitors (PD150606) limit infarct size by 40–60% in ischemic-reperfused hearts. They prevent degradation of IκBα, suppressing NF-κB-driven inflammation and reducing neutrophil-mediated oxidative burst [4] [10].

Anti-Metastatic Effects:In breast cancer models, calpain inhibition impedes invadopodia formation by stabilizing cortactin and FAK, reducing matrix degradation. ALLM and its analogs decrease metastatic seeding in the lung by >50% through inhibition of integrin-β1 cleavage [10].

Challenges in Inhibitor Design:First-generation inhibitors like ALLM (N-Acetyl-Leu-Leu-Methional) suffer from limited selectivity, cross-reacting with cathepsins and the proteasome. Newer compounds exploit structural insights from calpain’s CBSW domain to achieve isoform specificity. Peptide aldehydes (e.g., MDL28170) show improved CNS penetration but require prodrug modifications for oral bioavailability [1] [6] [10].

Table 3: Experimental Calpain Inhibitors and Their Applications

InhibitorChemical ClassResearch ApplicationsLimitations
ALLMPeptide aldehydeNeutrophil adhesion studies; in vitro cancer modelsLow specificity (inhibits cathepsins)
MDL28170Aldehyde derivativeStroke models; amyloidogenesis studiesPoor metabolic stability
PD150606α-mercaptoacrylateCardiovascular studies; acute neurodegenerationLimited CNS penetration
SNJ1945PiperidinecarboxylateIn vivo optic neuropathy; spinal injuryOral bioavailability challenges [1] [4] [6]

Properties

CAS Number

136632-32-1

Product Name

ALLM (Calpain Inhibitor)

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide

Molecular Formula

C₁₉H₃₅N₃O₄S

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1

InChI Key

RJWLAIMXRBDUMH-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C

Synonyms

Calpain Inhibitor II; N-Acetyl-L-leucyl-L-leucyl-L-methioninal; 2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.